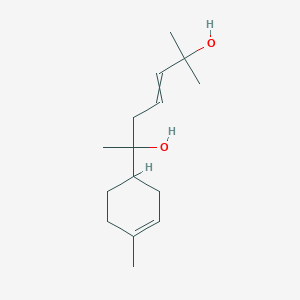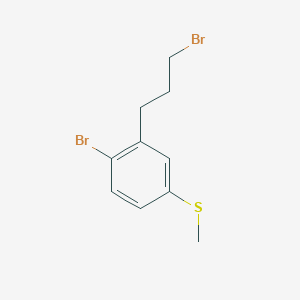
1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine atoms and a methylsulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene typically involves the bromination of 2-(3-bromopropyl)-4-(methylsulfanyl)benzene. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful handling of reagents and maintenance of specific temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. The process is optimized for efficiency and yield, often utilizing automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the methylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Products include derivatives with different substituents replacing the bromine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated compounds or reduced methylsulfanyl derivatives.
Applications De Recherche Scientifique
1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of materials with specific chemical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms and methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(3-bromopropyl)benzene: Lacks the methylsulfanyl group, resulting in different chemical properties.
2-Bromo-4-(methylsulfanyl)benzene: Lacks the 3-bromopropyl group, affecting its reactivity and applications.
4-(Methylsulfanyl)benzene: Lacks both bromine atoms, leading to distinct chemical behavior.
Uniqueness: 1-Bromo-2-(3-bromopropyl)-4-(methylsulfanyl)benzene is unique due to the presence of both bromine atoms and the methylsulfanyl group. This combination of functional groups imparts specific chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
56119-87-0 |
|---|---|
Formule moléculaire |
C10H12Br2S |
Poids moléculaire |
324.08 g/mol |
Nom IUPAC |
1-bromo-2-(3-bromopropyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H12Br2S/c1-13-9-4-5-10(12)8(7-9)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
FSGGXOLFEQRDBB-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)Br)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)
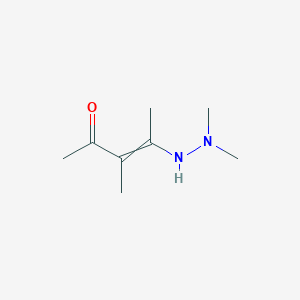
![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)


![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
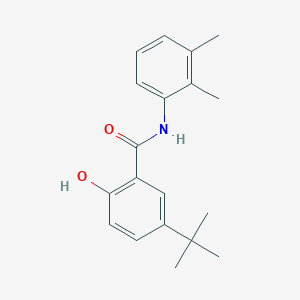
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
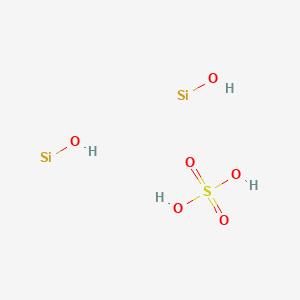
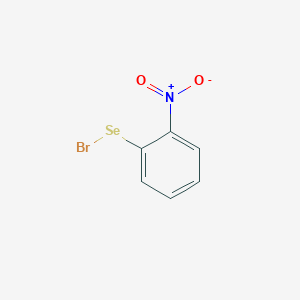
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)

